![molecular formula C21H21ClN6O3S B265249 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B265249.png)
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various biological studies.
Wirkmechanismus
The mechanism of action of 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide involves the inhibition of certain enzymes, such as protein kinase. This inhibition leads to the disruption of various cellular processes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide have been extensively studied. It has been found to exhibit potent anti-cancer activity in various cancer cell lines. Additionally, it has been found to exhibit minimal toxicity towards normal cells, making it a potential candidate for the development of new anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide in lab experiments is its potent inhibitory activity against certain enzymes, such as protein kinase. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, such as cancer. However, one of the major limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored with regards to the use of 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide. One potential direction is the development of new anti-cancer drugs based on this compound. Additionally, further studies can be conducted to explore its potential applications in other biological processes, such as inflammation and immune response. Furthermore, efforts can be made to improve its solubility in aqueous solutions, which can increase its potential applications in various experiments.
Synthesemethoden
The synthesis of 2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoyl chloride. This intermediate is then reacted with 4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-thiol in the presence of a base to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide has been extensively used in scientific research for its potential applications in various biological studies. It has been found to exhibit potent inhibitory activity against certain enzymes, such as protein kinase, which are involved in various cellular processes. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, such as cancer.
Eigenschaften
Produktname |
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide |
---|---|
Molekularformel |
C21H21ClN6O3S |
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN6O3S/c22-14-6-7-17(29)16(12-14)24-18(30)13-32-21-26-19(23-15-4-2-1-3-5-15)25-20(27-21)28-8-10-31-11-9-28/h1-7,12,29H,8-11,13H2,(H,24,30)(H,23,25,26,27) |
InChI-Schlüssel |
MXQICMILTNIQOB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)O)NC4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.